

The Biological Versatility of 2-Quinoxalinecarboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *2-Quinoxalinecarboxylic acid-d4*

Cat. No.: *B15142653*

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The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Among its varied congeners, 2-quinoxalinecarboxylic acid and its derivatives have garnered substantial interest due to their broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activity studies of 2-quinoxalinecarboxylic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

Derivatives of 2-quinoxalinecarboxylic acid have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The *in vitro* anticancer activity of selected 2-quinoxalinecarboxylic acid derivatives is summarized in the table below, with IC₅₀ values indicating the concentration required to inhibit

50% of cell growth.

Compound ID/Reference	Cancer Cell Line	IC50 (μM)
Compound 13	MCF-7 (Breast)	0.81
HepG2 (Liver)	1.23	
HCT-116 (Colon)	2.91	
Compound 11	MCF-7 (Breast)	1.52
HepG2 (Liver)	2.14	
HCT-116 (Colon)	0.95	
Compound 4a	MCF-7 (Breast)	3.21
HepG2 (Liver)	4.54	
HCT-116 (Colon)	3.98	
Compound 5	MCF-7 (Breast)	4.11
HepG2 (Liver)	3.87	
HCT-116 (Colon)	4.32	
Compound XVa	HCT-116 (Colon)	4.4
MCF-7 (Breast)	5.3	
Compound VIIc	HCT-116 (Colon)	2.5
MCF-7 (Breast)	9.0	

Antimicrobial Activity

The antimicrobial potential of 2-quinoxalinecarboxylic acid derivatives has been evaluated against a variety of bacterial and fungal pathogens. These compounds have shown promising activity, including against drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-quinoxalinecarboxylic acid derivatives against various microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/Reference	Microorganism	MIC (µg/mL)
Quinoxaline Derivative	Staphylococcus aureus (MRSA)	4
Quinoxaline Derivative	Staphylococcus aureus (MRSA)	2
Compound 2d	Escherichia coli	8
Bacillus subtilis		16
Compound 3c	Escherichia coli	8
Bacillus subtilis		16
Compound 4	Bacillus subtilis	16
Compound 6a	Bacillus subtilis	16
Compound 10	Candida albicans	16
Aspergillus flavus		16

Enzyme Inhibition

A key mechanism through which 2-quinoxalinecarboxylic acid derivatives exert their biological effects is through the inhibition of specific enzymes. A notable target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a critical component of cellular stress response pathways.

Quantitative Enzyme Inhibition Data

The inhibitory activity of 2-quinoxalinecarboxylic acid derivatives against ASK1 is presented below.

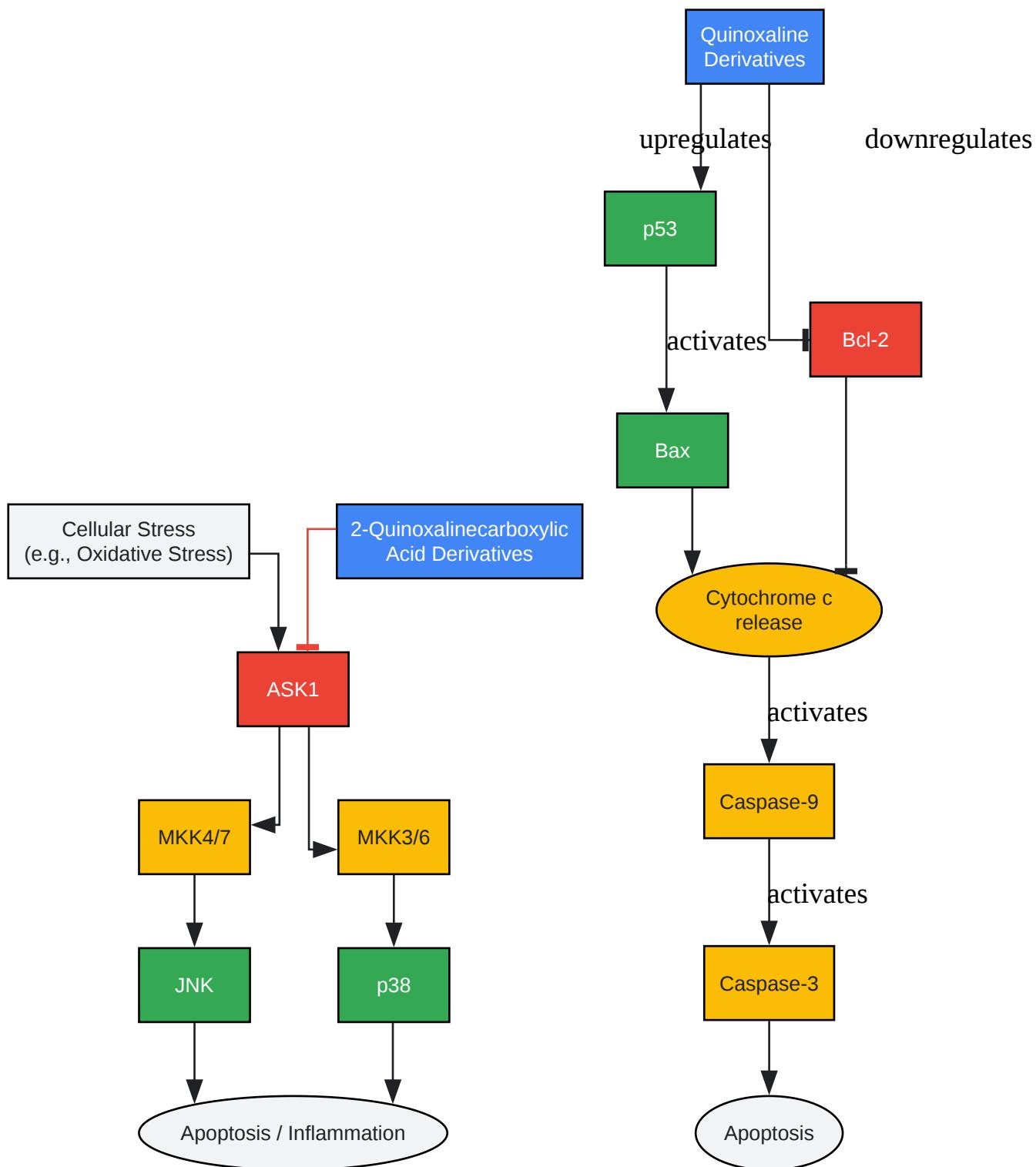
Compound ID/Reference	Enzyme	IC50 (nM)
26e	ASK1	30.17
GS-4997 (Reference)	ASK1	N/A

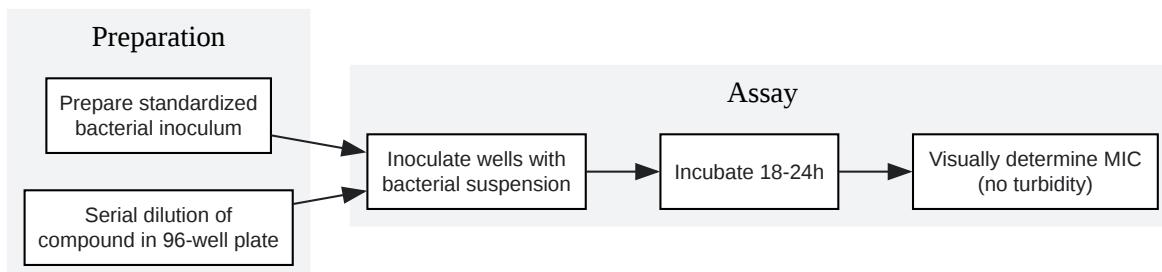
Signaling Pathways

The anticancer activity of 2-quinoxalinecarboxylic acid derivatives is often mediated by their ability to modulate critical signaling pathways that control cell survival and death.

Apoptosis Signal-regulating Kinase 1 (ASK1) Pathway

Several 2-quinoxalinecarboxylic acid derivatives have been identified as potent inhibitors of ASK1.^[1] ASK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that, in response to cellular stress such as oxidative stress, activates the JNK and p38 MAPK pathways, ultimately leading to inflammation and apoptosis.^[1] By inhibiting ASK1, these compounds can prevent the downstream activation of JNK and p38, thereby mitigating stress-induced cellular damage.





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References

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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